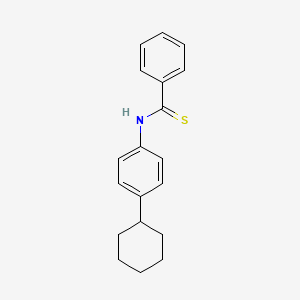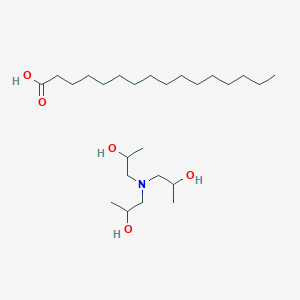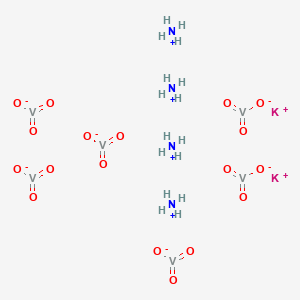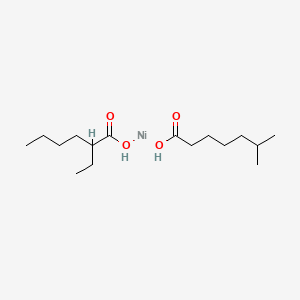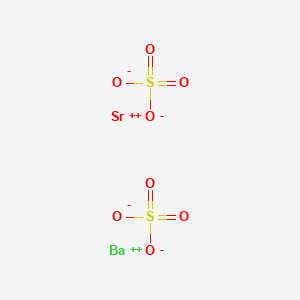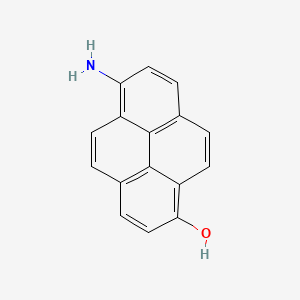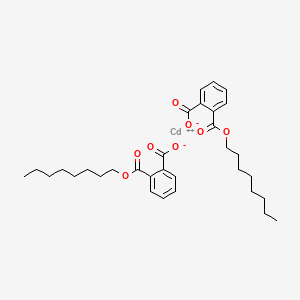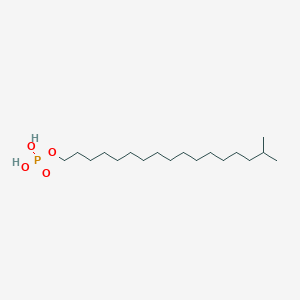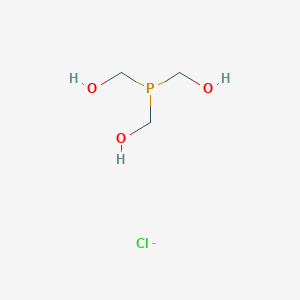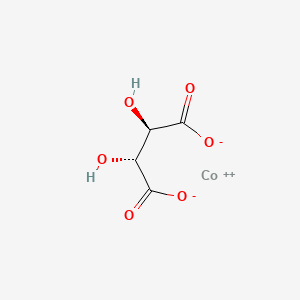
Butyldiisooctylmethylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyldiisooctylmethylammonium methyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and research applications due to its ability to reduce surface tension and enhance the solubility of different substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyldiisooctylmethylammonium methyl sulphate typically involves the quaternization of butyldiisooctylmethylamine with methyl sulphate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions, usually between 50°C to 70°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same quaternization reaction but is optimized for higher yields and purity. The product is then purified through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Butyldiisooctylmethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the methyl sulphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or hydroxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted ammonium salts.
Applications De Recherche Scientifique
Butyldiisooctylmethylammonium methyl sulphate is utilized in several scientific research fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a surfactant in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: It is employed in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of butyldiisooctylmethylammonium methyl sulphate involves its interaction with various molecular targets. As a surfactant, it reduces surface tension by aligning at the interface of different phases, such as oil and water. This alignment disrupts the intermolecular forces, leading to the formation of micelles or emulsions. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Comparaison Avec Des Composés Similaires
- 1-Butyl-3-methylimidazolium methyl sulphate
- 1-Ethyl-3-methylimidazolium ethyl sulphate
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
Comparison: Butyldiisooctylmethylammonium methyl sulphate is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various solvents, making it more versatile for different applications. Its larger alkyl groups also provide enhanced hydrophobic interactions, which can be advantageous in certain industrial and research settings.
Propriétés
Numéro CAS |
93982-22-0 |
|---|---|
Formule moléculaire |
C22H49NO4S |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
butyl-methyl-bis(6-methylheptyl)azanium;methyl sulfate |
InChI |
InChI=1S/C21H46N.CH4O4S/c1-7-8-17-22(6,18-13-9-11-15-20(2)3)19-14-10-12-16-21(4)5;1-5-6(2,3)4/h20-21H,7-19H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
XWMSHCCTLYFBQF-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](C)(CCCCCC(C)C)CCCCCC(C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


